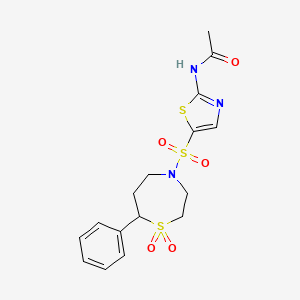
N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound featuring a thiazole ring and a thiazepane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Synthesis of the Thiazepane Moiety: The thiazepane ring is formed by cyclization reactions involving appropriate sulfonyl chlorides and amines.
Coupling of the Thiazole and Thiazepane Rings: The final step involves coupling the thiazole and thiazepane rings through sulfonylation reactions, typically using reagents like sulfonyl chlorides and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, potentially leading to the formation of thiazolidines.
Substitution: The thiazole ring is reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学研究应用
Chemistry
In chemistry, N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties. Its structural features make it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiazepane rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The sulfonyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring but differ in their substituents and overall structure.
Thiazepane Derivatives: Compounds such as 1,4-thiazepane-3,5-dione have a similar thiazepane ring but lack the sulfonyl and thiazole groups.
Uniqueness
N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is unique due to the combination of the thiazole and thiazepane rings with sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or thiazepane derivatives.
This compound’s distinctiveness lies in its potential for diverse applications across various fields, making it a valuable subject for further research and development.
属性
IUPAC Name |
N-[5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S3/c1-12(20)18-16-17-11-15(25-16)27(23,24)19-8-7-14(26(21,22)10-9-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPXXCJYSJJFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chlorophenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2512886.png)
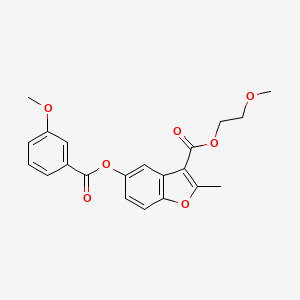
![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole](/img/structure/B2512889.png)
![6-(2-chlorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2512891.png)
![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)
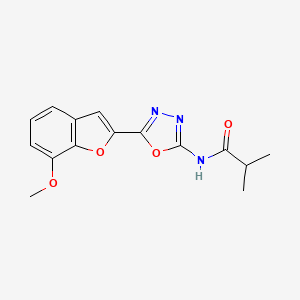
![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)
![8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2512898.png)
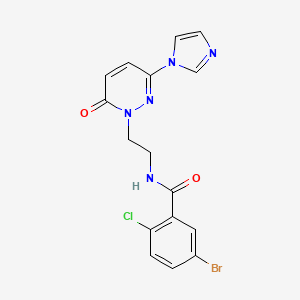
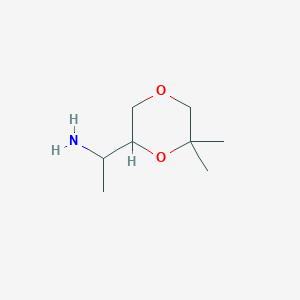
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
